molecular formula C15H9BrF2N2 B11060020 N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

Cat. No.: B11060020
M. Wt: 335.15 g/mol
InChI Key: HKTOXYSVEOMBSA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine is a synthetic organic compound characterized by the presence of a quinoline core substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-6,8-difluoroquinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.

    N-(4-methylphenyl)-6,8-difluoroquinolin-4-amine: Similar structure but with a methyl group instead of bromine.

    N-(4-nitrophenyl)-6,8-difluoroquinolin-4-amine: Similar structure but with a nitro group instead of bromine.

Uniqueness

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9BrF2N2

Molecular Weight

335.15 g/mol

IUPAC Name

N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine

InChI

InChI=1S/C15H9BrF2N2/c16-9-1-3-11(4-2-9)20-14-5-6-19-15-12(14)7-10(17)8-13(15)18/h1-8H,(H,19,20)

InChI Key

HKTOXYSVEOMBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=C(C3=NC=C2)F)F)Br

Origin of Product

United States

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